molecular formula C11H11ClN2O2 B13980146 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione CAS No. 5495-40-9

3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B13980146
CAS No.: 5495-40-9
M. Wt: 238.67 g/mol
InChI Key: CGTRQQOBEJNQCK-UHFFFAOYSA-N
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Description

3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione is an organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione typically involves the reaction of 2,4(1H,3H)-quinazolinedione with 3-chloropropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the chloropropyl side chain.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may introduce hydroxyl or carbonyl groups.

Scientific Research Applications

3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with potential pharmaceutical applications.

    Biology: The compound can be used in studies to investigate the biological activity of quinazoline derivatives, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Quinazoline derivatives, including 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione, are explored for their potential therapeutic effects, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-quinazolinedione: The parent compound without the chloropropyl group.

    3-(3-bromopropyl)-2,4(1H,3H)-quinazolinedione: A similar compound with a bromopropyl group instead of a chloropropyl group.

    3-(3-aminopropyl)-2,4(1H,3H)-quinazolinedione: A derivative with an aminopropyl group.

Uniqueness

3-(3-chloropropyl)-2,4(1H,3H)-quinazolinedione is unique due to the presence of the chloropropyl group, which can influence its reactivity and binding properties

Properties

IUPAC Name

3-(3-chloropropyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-6-3-7-14-10(15)8-4-1-2-5-9(8)13-11(14)16/h1-2,4-5H,3,6-7H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTRQQOBEJNQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538866
Record name 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5495-40-9
Record name 3-(3-Chloropropyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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